molecular formula C16H23NO2 B1338619 N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 77253-85-1

N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B1338619
CAS RN: 77253-85-1
M. Wt: 261.36 g/mol
InChI Key: AJXKMSUIFIQZDT-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 . It is an intermediate used in the synthesis of Cebranopadol, a potent analgesic compound .


Synthesis Analysis

The synthesis of “N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” involves the use of 1,4-Cyclohexanedione Monoethylene Acetal as a raw material . This compound is also used as a building block in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” is characterized by a spirocyclic system, which includes a dioxane ring and a decane ring, attached to a phenyl group and a dimethylamine group .


Chemical Reactions Analysis

As an intermediate, “N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” is primarily used in the synthesis of other compounds. One notable product of its reactions is Cebranopadol, a potent analgesic compound .


Physical And Chemical Properties Analysis

“N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” has a predicted boiling point of 371.5±42.0 °C and a predicted density of 1.10±0.1 g/cm3 . Its pKa is predicted to be 8.72±0.20 .

Scientific Research Applications

Synthesis and Chemical Applications

1,4-Dioxaspiro[4.5]decan-8-one, a related compound to N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine, serves as a bifunctional synthetic intermediate. It's widely used in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. An efficient method for synthesizing this compound, starting from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, was developed, providing a higher yield and shorter reaction time than previous methods (Zhang Feng-bao, 2006).

Biological Applications

The azaspiro[4.5]decanes, structurally similar to N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine, have shown significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (L. Rice, B. S. Sheth, J. Wheeler, 1973).

Environmental Applications

A Mannich base derivative of a similar structure was synthesized for environmental applications. It was found to be an effective sorbent for carcinogenic azo dyes and aromatic amines, showcasing its potential in water treatment and pollution control (E. Akceylan, M. Bahadir, M. Yılmaz, 2009).

properties

IUPAC Name

N,N-dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-17(2)15(14-6-4-3-5-7-14)8-10-16(11-9-15)18-12-13-19-16/h3-7H,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXKMSUIFIQZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC2(CC1)OCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine

Synthesis routes and methods I

Procedure details

N-methyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride (15 g, 59 mmol) was taken up in water (37 ml) and 2-methyltetrahydrofuran (57 ml). The free base was released by adding NaOH aq (32%, to pH>12). The organic phase was concentrated at 45° C. at reduced pressure (<10 mbar). The residue was taken up in isopropanol (8 ml) and added dropwise to formic acid (7 ml, 0.19 mol) at up to 65° C. At 65° C., formaldehyde solution (5.8 g, 0.1 mol) was added swiftly and the batch was stirred overnight (approximately 16 h) at 65° C. The batch was concentrated at 80° C. and approximately 20 mbar. The remaining raw product was used in the next step without purification.
Name
N-methyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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7 mL
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reactant
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Quantity
5.8 g
Type
reactant
Reaction Step Four
Name
Quantity
37 mL
Type
solvent
Reaction Step Five
Quantity
57 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

30 g 8-dimethylamino-1,4-dioxaspiro[4.5] decane-8-carbonitrile were dissolved in 300 ml tetrahydrofuran, 143 ml 2.0 molar phenyl magnesium chloride solution in THF were added under a nitrogen atmosphere and stirred overnight at ambient temperature. To work up the mixture, 100 ml ammonium chloride solution (20% by weight) were added with ice cooling, the phases were separated, the aqueous phase was extracted twice with 250 ml diethylether in each case, the combined organic phases were dried over sodium sulfate, filtered, concentrated and substantially freed from solvent residues under vacuum. The crude dimethyl-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)amine (34.5 g) obtained was stirred for 48 hours with a mixture of 83 ml concentrated hydrochloric acid (32% by weight) and 48 ml water at ambient temperature without further purification. Subsequently the reaction mixture was first washed three times with 50 ml diethylether in each case, then alkalized by addition of 100 ml sodium hydroxide solution (32% by weight) with ice cooling, extracted three times with 100 ml dichloromethane in each case, the combined dichloromethane extracts were dried over sodium sulfate, filtered, concentrated and substantially freed of solvent residues under vacuum. 18.8 g 4-dimethylamino-4-phenylcyclohexanone were obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
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solvent
Reaction Step One
Quantity
143 mL
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reactant
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0 (± 1) mol
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solvent
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100 mL
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Synthesis routes and methods III

Procedure details

50.0 g 8-dimethylamino-1,4-dioxa-spiro[4.5]decane-8-carbonitrile were dissolved in 400 ml analytical grade tetrahydrofuran, 216 ml of a commercially obtainable two molar solution of phenylmagnesium chloride in tetrahydrofuran were added dropwise under a nitrogen atmosphere, while cooling on an ice-bath, and the mixture was stirred overnight, while warming to room temperature. For working up, 200 ml ice-cold ammonium chloride solution (20 wt. %) were added, while stirring and cooling on an ice-bath, and after 30 minutes the phases were separated. The aqueous phase was extracted twice with 250 ml ether each time, the extracts were combined with the organic phase, the mixture was washed with 200 ml water followed by 200 ml saturated sodium chloride solution, dried over sodium sulfate and filtered and the filtrate was concentrated. 60.0 g dimethyl-(8-phenyl-1,4-dioxa-spiro[4.5]dec-8-yl)-amine were obtained.
Quantity
50 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

50.0 g of 8-dimethylamino-1,4-dioxa-spiro[4.5]decane-8-carbonitrile were dissolved in 400 ml of analytical grade tetrahydrofuran; 216 ml of a commercially available two molar solution of phenylmagnesium chloride in tetrahydrofuran were added dropwise under a nitrogen atmosphere, while cooling with an ice bath, and stirring was carried out overnight at room temperature. For working up, 200 ml of ice-cold ammonium chloride solution (20 wt. %) were added with stirring, while cooling with an ice bath, and after 30 minutes the phases were separated. The aqueous phase was extracted twice using 250 ml of ether each time, and the extracts were combined with the organic phase, washed with 200 ml of water followed by 200 ml of saturated sodium chloride solution, dried over sodium sulfate, filtered and concentrated. 60.0 g of dimethyl-(8-phenyl-1,4-dioxa-spiro[4.5]dec-8-yl)-amine were obtained.
Quantity
50 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
ice
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200 mL
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Reaction Step Three

Synthesis routes and methods V

Procedure details

Acetic acid (30 ml) was added to a solution of 1,4-dioxaspiro[4.5]decan-8-one (128 mmol) in methanol (50 ml). The reaction mixture was cooled to 0° C. and dimethylamine solution (200 ml, 40% eq) was added dropwise. Potassium cyanide (2 eq) was added at the same temperature, then the cooling bath was removed and the reaction mixture stirred for 15 h at room temperature. It was hydrolysed with ammonium hydroxide solution (50% eq, 800 ml) and stirred for 1 h, then diluted with ethyl acetate. After phase separation the organic phase was washed with water, saturated sodium chloride solution and saturated iron sulfate solution and concentrated to small volume under vacuum. The crude dimethylaminonitrile intermediate (16 g) was dissolved in tetrahydrofuran (200 ml), cooled, and phenyl magnesium chloride solution (760 ml, 1 mol/l in hexane) was added dropwise. The cooling bath was removed and the reaction mixture stirred overnight at room temperature. It was hydrolysed with saturated ammonium chloride solution and diluted with ethyl acetate. After phase separation the organic phase was washed with water and saturated sodium chloride solution, dried over sodium sulfate and concentrated to small volume under vacuum. The crude product was purified by column chromatography (silica gel) with methanol/DCM. Yield: 59%
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
128 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine
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N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine
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N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine
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N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine
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N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine
Reactant of Route 6
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N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine

Citations

For This Compound
1
Citations
A Fantinati, S Bianco, R Guerrini, S Salvadori… - Scientific reports, 2017 - nature.com
A diastereoselective synthesis of the title compound as a single E diastereomer has been efficiently accomplished by assembling the featured pyrano-indole scaffold of the spiro[…
Number of citations: 10 www.nature.com

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